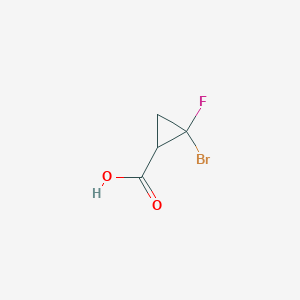

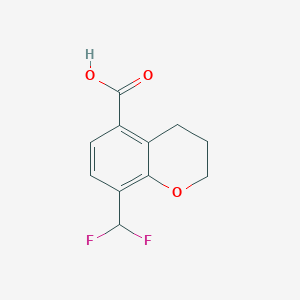

![molecular formula C15H18N8 B2789436 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2034538-79-7](/img/structure/B2789436.png)

3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been studied for its potential in combating bacterial infections. A series of novel triazolo[4,3-a]pyrazine derivatives, including this compound, have been synthesized and evaluated for their in vitro antibacterial activity . These compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting superior activities comparable to first-line antibacterial agents like ampicillin .

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-pyrimidine hybrids, which include the structure of 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine, have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promise in protecting neuronal cells and reducing inflammation, which is crucial in the treatment of neurodegenerative diseases and traumatic brain injuries .

Cancer Therapy

Compounds with the triazolo[4,3-a]pyrazine moiety are being explored for their antiproliferative activity against various human cancer cell lines . These derivatives have the potential to inhibit the growth of cancer cells, making them valuable candidates for further development in cancer therapy.

Enzyme Inhibition

The triazolo[4,3-a]pyrazine derivatives are also being investigated for their ability to inhibit enzymes that are critical in disease progression. For example, imatinib, a derivative with a similar structure, is known to inhibit tyrosine kinases and is widely used in the treatment of leukemia .

Antioxidant Properties

Triazoles, including triazolo[4,3-a]pyrazine derivatives, are studied for their antioxidant properties. These compounds can potentially reduce or eliminate free radicals, thereby protecting cells against oxidative damage, which is a contributing factor in many chronic diseases .

Antipsychotic Drug Development

The piperazine moiety present in 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a common feature in antipsychotic drugs. Derivatives of this compound act as dopamine and serotonin antagonists and are used in the development of drugs for psychiatric conditions .

Mecanismo De Acción

Mode of Action

Similar compounds with piperazine moieties have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Pharmacokinetics

It’s worth noting that compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

3-methyl-8-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8/c1-11-9-13(18-10-17-11)21-5-7-22(8-6-21)14-15-20-19-12(2)23(15)4-3-16-14/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRCUMWABCNCNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

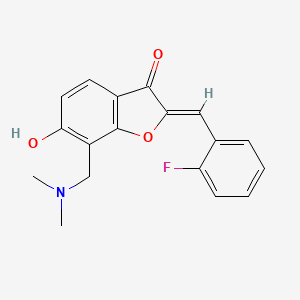

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2789353.png)

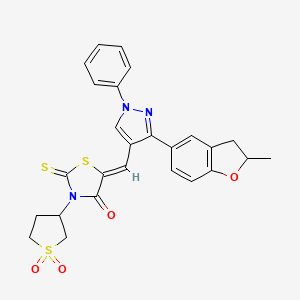

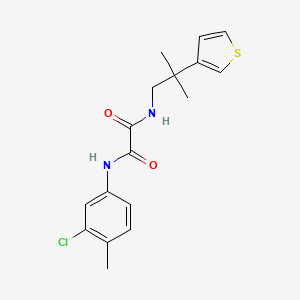

![N-[(4-methylphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2789354.png)

methanone](/img/structure/B2789359.png)

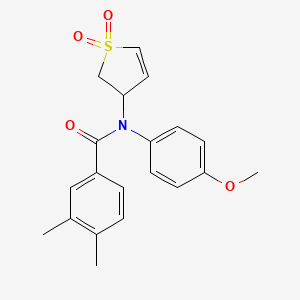

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2789362.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2789365.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2789372.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789373.png)

![3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2789375.png)